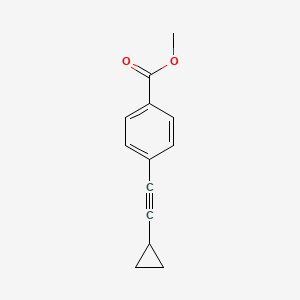
Methyl 4-(cyclopropylethynyl)benzoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Methyl 4-(2-cyclopropylethynyl)benzoate is an organic compound with the molecular formula C13H12O2 It is a derivative of benzoic acid, where the hydrogen atom on the carboxyl group is replaced by a methyl group, and the benzene ring is substituted with a 2-cyclopropylethynyl group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of methyl 4-(2-cyclopropylethynyl)benzoate typically involves the following steps:
Preparation of 4-bromobenzoic acid: This can be achieved by bromination of benzoic acid using bromine in the presence of a catalyst such as iron.
Formation of 4-bromo-2-cyclopropylethynylbenzoic acid: This step involves the Sonogashira coupling reaction between 4-bromobenzoic acid and cyclopropylacetylene in the presence of a palladium catalyst and a copper co-catalyst.
Esterification: The final step is the esterification of 4-bromo-2-cyclopropylethynylbenzoic acid with methanol in the presence of a strong acid such as sulfuric acid to yield methyl 4-(2-cyclopropylethynyl)benzoate.
Industrial Production Methods
Industrial production of methyl 4-(2-cyclopropylethynyl)benzoate follows similar synthetic routes but on a larger scale. The process involves:
Bulk bromination: Using large reactors to brominate benzoic acid.
Sonogashira coupling: Conducted in industrial reactors with efficient mixing and temperature control.
Continuous esterification: Utilizing continuous flow reactors to esterify the intermediate product with methanol.
Analyse Chemischer Reaktionen
Types of Reactions
Methyl 4-(2-cyclopropylethynyl)benzoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: Electrophilic aromatic substitution reactions can occur on the benzene ring.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous conditions.
Substitution: Halogenation using bromine or chlorination using chlorine in the presence of a catalyst.
Major Products
Oxidation: Formation of 4-(2-cyclopropylethynyl)benzoic acid.
Reduction: Formation of 4-(2-cyclopropylethynyl)benzyl alcohol.
Substitution: Formation of halogenated derivatives of methyl 4-(2-cyclopropylethynyl)benzoate.
Wissenschaftliche Forschungsanwendungen
Methyl 4-(2-cyclopropylethynyl)benzoate has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate due to its unique structural features.
Industry: Utilized in the development of new materials and as an intermediate in the synthesis of specialty chemicals.
Wirkmechanismus
The mechanism of action of methyl 4-(2-cyclopropylethynyl)benzoate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- Methyl 2-(cyclopropylethynyl)benzoate
- Methyl 3-(cyclopropylethynyl)benzoate
- Methyl 4-(cyclopropylethynyl)benzoate
Uniqueness
Methyl 4-(2-cyclopropylethynyl)benzoate is unique due to the position of the cyclopropylethynyl group on the benzene ring, which can influence its reactivity and biological activity. Compared to its isomers, this compound may exhibit different chemical and physical properties, making it valuable for specific applications.
Eigenschaften
Molekularformel |
C13H12O2 |
|---|---|
Molekulargewicht |
200.23 g/mol |
IUPAC-Name |
methyl 4-(2-cyclopropylethynyl)benzoate |
InChI |
InChI=1S/C13H12O2/c1-15-13(14)12-8-6-11(7-9-12)5-4-10-2-3-10/h6-10H,2-3H2,1H3 |
InChI-Schlüssel |
OGSXYVGYBNFEBF-UHFFFAOYSA-N |
Kanonische SMILES |
COC(=O)C1=CC=C(C=C1)C#CC2CC2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


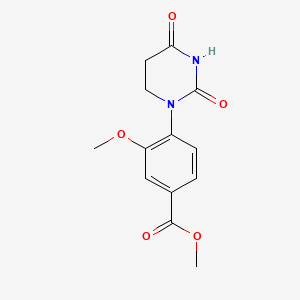

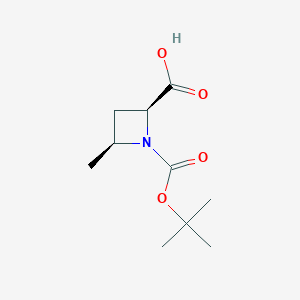
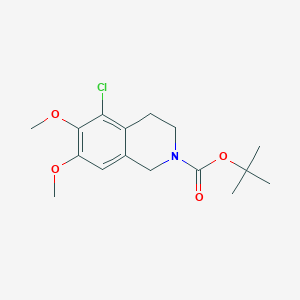
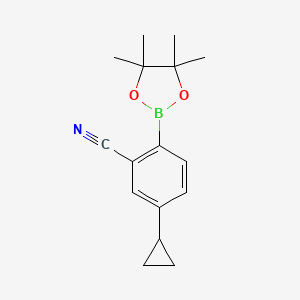
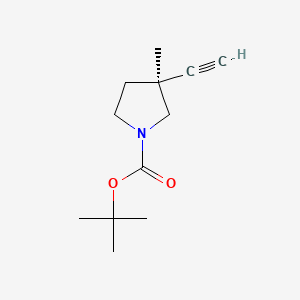
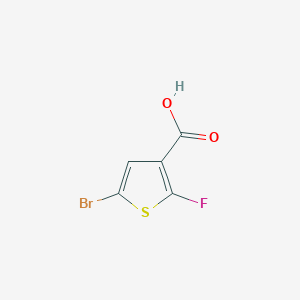
![3-[4-(1-Piperazinyl)phenyl]-2,6-piperidinedione](/img/structure/B13916747.png)
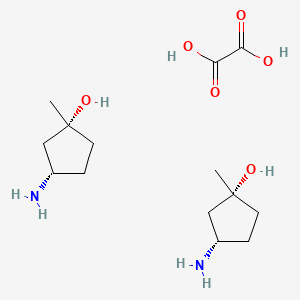
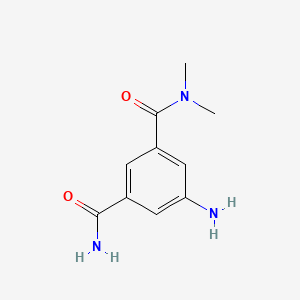
![5,12-Dihydro-5-(2-naphthalenyl)indolo[3,2-a]carbazole](/img/structure/B13916764.png)
![Carbamic acid, [2-[[(5-bromo-2-chloro-4-thiazolyl)carbonyl]amino]ethyl]-, 1,1-dimethylethyl ester](/img/structure/B13916767.png)
![2-methyl-5,6-dihydro-4H-cyclopenta[c]pyrazol-5-amine;dihydrochloride](/img/structure/B13916769.png)
![2-[Endo-3-tert-butoxycarbonyl-3-azabicyclo[3.1.1]heptan-6-YL]acetic acid](/img/structure/B13916776.png)
